molecular weight and formula of 5-Methoxy-2,4-dimethylaniline
molecular weight and formula of 5-Methoxy-2,4-dimethylaniline
The following technical guide is structured to provide an in-depth analysis of 5-Methoxy-2,4-dimethylaniline, focusing on its molecular identity, physicochemical properties, and analytical characterization.
Molecular Identity, Physicochemical Profiling, and Analytical Validation
Executive Summary
5-Methoxy-2,4-dimethylaniline (CAS: 380844-06-4) is a specialized aromatic amine intermediate characterized by a tri-substituted benzene ring. Its specific substitution pattern—combining electron-donating methoxy and amino groups with sterically significant methyl groups—makes it a valuable scaffold in the synthesis of complex azo dyes, agrochemicals, and pharmaceutical agents targeting kinase pathways. This guide provides a definitive reference for its molecular weight, formula, and self-validating characterization protocols.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The precise stoichiometric manipulation of 5-Methoxy-2,4-dimethylaniline requires accurate molecular data. The following parameters are essential for molarity calculations and mass spectrometry validation.
Table 1: Core Chemical Data
| Parameter | Value | Technical Note |
| IUPAC Name | 5-Methoxy-2,4-dimethylaniline | Primary nomenclature anchor. |
| CAS Registry Number | 380844-06-4 | Verified identifier.[1] |
| Molecular Formula | Used for elemental analysis validation. | |
| Molecular Weight | 151.21 g/mol | Average mass for stoichiometric calculations. |
| Monoisotopic Mass | 151.099714 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| SMILES | CC1=CC(=C(C=C1N)OC)C | Machine-readable string for cheminformatics.[1][2] |
| Appearance | Off-white to pale brown solid/oil | Oxidation sensitive; darkens upon air exposure. |
| Predicted pKa | ~4.5 - 5.0 (Conjugate Acid) | Weak base; protonates at amine nitrogen. |
Structural Logic & Reactivity
The molecule features an aniline core with methyl groups at the 2 and 4 positions and a methoxy group at the 5 position.
-
Electronic Effects: The amino (
) and methoxy ( ) groups are strong electron donors (resonance), significantly activating the ring towards electrophilic aromatic substitution. -
Steric Effects: The methyl group at position 4 is flanked by the methoxy group at position 5, creating a specific steric environment that influences regioselectivity in subsequent coupling reactions (e.g., azo coupling or amide formation).
Synthetic Pathway Analysis (Retrosynthesis)
While specific industrial "recipes" are often proprietary, the synthesis of this compound follows established aromatic substitution logic. The most robust pathway involves the reduction of the corresponding nitro-arene.
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
This diagram illustrates the logical disconnection to the nitro precursor and the subsequent reduction step.
Caption: Logical retrosynthetic pathway. Note that direct nitration of 2,4-dimethylanisole favors the 6-position; alternative routes via nucleophilic substitution on halogenated precursors may be required for high purity.
Analytical Characterization: A Self-Validating System
To ensure scientific integrity, researchers must validate the identity of 5-Methoxy-2,4-dimethylaniline using a multi-modal approach. The following protocols serve as a self-validating system where data from one method corroborates the other.
Mass Spectrometry (MS) Protocol
Objective: Confirm Molecular Weight (151.21 g/mol ) and fragmentation pattern.
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
-
Expected Signals:
-
Molecular Ion (
): Strong peak at m/z 151 . -
Base Peak: Often the molecular ion for stable anilines.
-
Fragmentation: Loss of methyl radical (
, -15) yielding m/z 136 . Loss of methoxy or CO fragments may be observed at higher energies.
-
-
Validation Check: If
is observed at 165 (methylated impurity) or 137 (demethylated), the synthesis or purification failed.
Nuclear Magnetic Resonance ( -NMR)
Objective: Confirm the substitution pattern (2,4-dimethyl, 5-methoxy).
-
Solvent:
or . -
Predicted Spectrum (Chemical Shifts
):-
Aromatic Region (2H): Two singlets (due to lack of adjacent protons).
- ppm (Proton at C6, ortho to amine, shielded).
- ppm (Proton at C3, aromatic).
-
Amine Protons (2H): Broad singlet,
ppm (Exchangeable with ). -
Methoxy Group (3H): Sharp singlet,
ppm. -
Methyl Groups (6H): Two distinct singlets,
ppm.
-
Diagram 2: Analytical Workflow Logic
This workflow ensures that only material meeting strict criteria moves to the application phase.
Caption: Quality Control Decision Tree. A sequential validation protocol ensures identity and purity before downstream use.
Safety & Handling (SDS Summary)
As an aniline derivative, 5-Methoxy-2,4-dimethylaniline poses specific toxicological risks.
-
Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation).[1]
-
Specific Risk: Methemoglobinemia . Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
-
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Ventilation: Always handle within a certified fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).
-
References
-
PubChem. 5-Methoxy-2,4-dimethylaniline (Compound Summary).[1] National Library of Medicine. Accessed March 5, 2026. [Link]
-
MDPI Molecules. Synthesis and Structural Analysis of Methoxy-Substituted Anilines. (Contextual reference for synthesis logic). [Link]
